molecular formula C10H13BBrNO3 B1519819 N-(3-Bromopropyl) 3-boronobenzamide CAS No. 850567-42-9

N-(3-Bromopropyl) 3-boronobenzamide

Cat. No.: B1519819
CAS No.: 850567-42-9
M. Wt: 285.93 g/mol
InChI Key: UCDZSVDQSVCTSO-UHFFFAOYSA-N
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Description

N-(3-Bromopropyl) 3-boronobenzamide is a chemical compound with the molecular formula C₁₁H₁₀BrNO₂B. It is a derivative of phthalimide, featuring a bromopropyl group attached to the nitrogen atom of the phthalimide ring, and a boronic acid moiety attached to the benzamide group

Synthetic Routes and Reaction Conditions:

  • Phthalimide Derivative Synthesis: The synthesis of N-(3-Bromopropyl) phthalimide involves the reaction of phthalic anhydride with 3-bromopropan-1-amine under reflux conditions in the presence of a suitable catalyst, such as pyridine.

  • Boronate Ester Formation: The boronic acid moiety can be introduced by reacting the phthalimide derivative with boronic acid or its derivatives under mild conditions, typically using a coupling agent like 1,1'-carbonyldiimidazole (CDI).

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring proper control of reaction conditions, and purification steps to achieve high purity and yield. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, resulting in the formation of corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), leading to the formation of amines or alcohols.

  • Substitution: this compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

  • Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

  • Substitution: Alkyl halides, aryl halides, strong bases

Major Products Formed:

  • Carboxylic acids, ketones (from oxidation)

  • Amines, alcohols (from reduction)

  • Substituted phthalimides (from substitution)

Scientific Research Applications

N-(3-Bromopropyl) 3-boronobenzamide has diverse applications in scientific research, including:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the preparation of boronic acid derivatives and their conjugates.

  • Biology: The compound is used in the development of boronic acid-based sensors for detecting biomolecules, such as sugars and amino acids.

  • Industry: The compound is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

N-(3-Bromopropyl) 3-boronobenzamide is compared with other similar compounds, such as N-(2-Bromoethyl) phthalimide and N-(4-Bromobutyl) phthalimide While these compounds share the phthalimide core, the differences in the alkyl chain length and the presence of the boronic acid group contribute to their distinct chemical and biological properties

Comparison with Similar Compounds

  • N-(2-Bromoethyl) phthalimide

  • N-(4-Bromobutyl) phthalimide

  • N-(5-Bromopentyl) phthalimide

  • N-(3-Bromopropyl) trimethylammonium bromide

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Properties

IUPAC Name

[3-(3-bromopropylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BBrNO3/c12-5-2-6-13-10(14)8-3-1-4-9(7-8)11(15)16/h1,3-4,7,15-16H,2,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDZSVDQSVCTSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NCCCBr)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BBrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50657043
Record name {3-[(3-Bromopropyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850567-42-9
Record name {3-[(3-Bromopropyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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